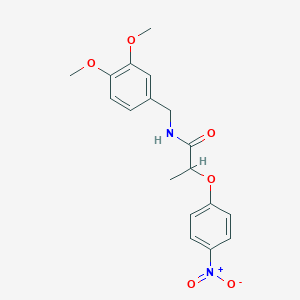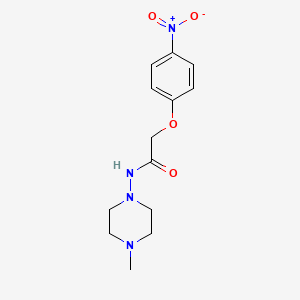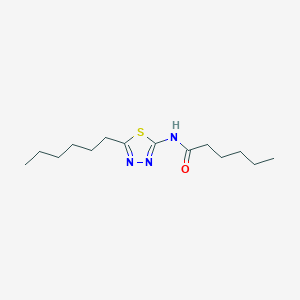
N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)propanamide
説明
"N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)propanamide" is a complex organic molecule that likely possesses unique chemical and physical properties due to its functional groups. Compounds with similar structures are often studied for their potential applications in medicine, pesticides, and chemical synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, starting with readily available substrates. For example, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, utilized methylene chloride as a reaction solvent and dimethylamine hydrochloride for auxiliary materials, indicating that similar conditions might be applicable for the target compound (Wang Ling-ya, 2015).
Molecular Structure Analysis
Structural determination methods such as X-ray crystallography provide insights into the molecular structure, confirming configurations and arrangements of functional groups. The crystal structure analysis can reveal information about the spatial arrangement, which is crucial for understanding the compound's reactivity and interactions (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be influenced by the presence of specific functional groups, such as nitro groups and ether linkages. These functionalities may undergo specific reactions, including nitration, reduction, and etherification, which are essential for modifying the compound's chemical properties.
Physical Properties Analysis
The physical properties of organic compounds like "N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)propanamide" can be deduced from their molecular structure. Properties such as solubility, melting point, and boiling point are influenced by molecular weight, polarity, and functional groups. Vibrational spectroscopy provides fundamental vibrational assignments and insights into the compound's physical state (J. Dunkers, H. Ishida, 1995).
科学的研究の応用
Antioxidant Applications and Cancer Research
Antioxidants play a crucial role in neutralizing free radicals, which are implicated in the development of numerous diseases and premature aging. Studies have shown that novel phenolic antioxidants have significant potential in cancer treatment. For instance, compounds like N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide have demonstrated a profound cell-killing effect on breast cancer cells, including chemotherapy-resistant strains, without affecting normal human tissues (Kovalchuk et al., 2013).
Polymer Science and DNA Interaction
In polymer science, cationic polymers have been synthesized for various applications, including interactions with DNA and bacterial cells. These polymers can switch from a cationic to a zwitterionic form upon light irradiation, affecting their interactions with biological entities (Sobolčiak et al., 2013).
Synthesis and Organic Chemistry
The synthetic pathways and properties of related nitrobenzyl compounds have been extensively explored for their applications in medicine, pesticides, and chemical fields. Research into the synthesis of compounds like N,N-Dimethyl-4-nitrobenzylamine has led to improvements in production methods, emphasizing the potential for similar advancements in the synthesis of N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)propanamide (Wang Ling-ya, 2015).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemical compounds is essential for their application in therapeutic contexts. Studies on similar compounds provide insights into their metabolic profiles and interactions within biological systems, which is crucial for assessing the potential therapeutic applications of N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)propanamide (Seo et al., 2018).
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-12(26-15-7-5-14(6-8-15)20(22)23)18(21)19-11-13-4-9-16(24-2)17(10-13)25-3/h4-10,12H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWGAEPABZVWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-(4-nitrophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)
![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)
![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)


![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)


![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)
![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)
![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)
